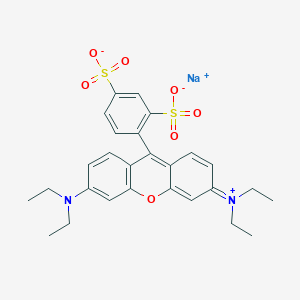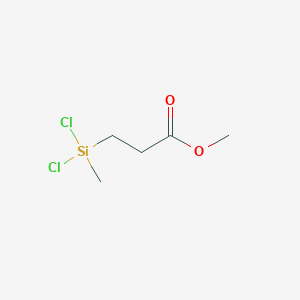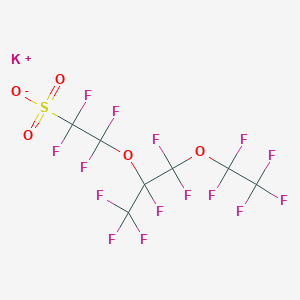
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate
Vue d'ensemble
Description
Stability and Degradation Kinetics
The stability of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate, also known as 6:2 fluorotelomer sulfonate (6:2 FTS-K), has been a subject of interest due to its use as an alternative to perfluorooctane sulfonate (PFOS) in the hard chrome electroplating industry. Research has shown that 6:2 FTS-K can undergo degradation under advanced oxidation processes, with UV/H2O2 being the most effective method. This process follows pseudo-first-order kinetics, leading to the formation of shorter chain perfluoroalkyl carboxylic acids and the final products of sulfate and fluoride ions. The degradation pathway begins with hydroxyl radical substitution, followed by desulfonation, carboxylation, and the sequential removal of CF2 units. Compared to PFOS, which is inert to most advanced oxidation processes, 6:2 FTS-K is more degradable, making it a preferable alternative .
Synthesis of Difluorinated Sulfonates
The synthesis of α,α-difluorinated sulfonate derivatives is of significant interest due to their chemical and biological properties, such as stability and bioavailability. These derivatives have been synthesized using various protocols, including electrophilic fluorination, dehalosulfination, sulfonation of difluoroalkenes, and fluorinated sultone rearrangements. However, these methods often require sequential incorporation of fluorine atoms and sulfonato groups. A nucleophilic difluoro(sulfonato)methylation pathway has been proposed for the direct introduction of the difluoro(sulfonato)methyl group into organic frameworks, although challenges remain due to the instability and low reactivity of difluoromethanesulfonates anions .
Molecular Structure and Chemical Reactions
The molecular structure of 6:2 FTS-K and its chemical reactions under heat-activated persulfate oxidation have been studied to assess the feasibility for in-situ groundwater remediation. The oxidation process involves the sequential removal of CF2 groups, leading to shorter chain perfluoroalkyl carboxylic acids. For 6:2 fluorotelomer sulfonic acid/sulfonate (6:2 FTSA), both the ethyl linkage and CF2-CH2 bond oxidize simultaneously, resulting in different ratios of degradation products. However, PFOS remains unaltered even at higher activation temperatures, which suggests that heat-activated persulfate may not be sufficient for the removal of all perfluoroalkyl substances in the field .
Physical and Chemical Properties
The physical and chemical properties of 6:2 FTS-K are influenced by its molecular structure, which includes a perfluoroalkyl chain and a sulfonate group. The degradation studies indicate that the compound has a potential for complete desulfonation and defluorination under certain conditions, which is important for environmental remediation efforts. The research also highlights the compound's reactivity under advanced oxidation conditions, which is crucial for understanding its behavior in various applications and environmental contexts .
Applications De Recherche Scientifique
1. Emulsion Polymerization of Fluorine-Containing Acrylate
- Application Summary: This compound is used as a polymerizable surfactant in the emulsion polymerization of fluorine-containing acrylate. It has excellent emulsifying properties, which are crucial for the polymerization process .
- Methods of Application: The surfactant and its mixture with sodium dodecyl sulfate (SDS) are used as emulsifiers during the polymerization of DFHMA/MMA .
- Results: More than 95% of the fluorocarbon surfactants have been linked to the polymer chains by radical polymerization, which greatly reduces environmental pollution caused by fluorinated surfactants .
2. Handling Membrane Proteins
- Application Summary: Non-bioaccumulable fluorinated surfactants like Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate are used in handling membrane proteins .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
3. Leather Manufacture
- Application Summary: This compound is used in the leather manufacturing process .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
4. Fluorinated Polymers
- Application Summary: This compound is used in the synthesis of fluorinated polymers, which have excellent environmental stability, low coefficient of friction water and oil repellency, biocompatibility, excellent thermal stability, chemical resistance, and low interfacial free energy .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
5. Environmental Sustainability
- Application Summary: This compound is considered a non-bioaccumulable alternative to conventional long perfluorocarbon chain surfactants, which have been restricted in many industrial applications due to their negative environmental effects .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
6. Environmental Sustainability
- Application Summary: This compound is considered a non-bioaccumulable alternative to conventional long perfluorocarbon chain surfactants, which have been restricted in many industrial applications due to their negative environmental effects .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
Orientations Futures
Propriétés
IUPAC Name |
potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICCSXABGIGJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896643 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate | |
CAS RN |
70755-50-9 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



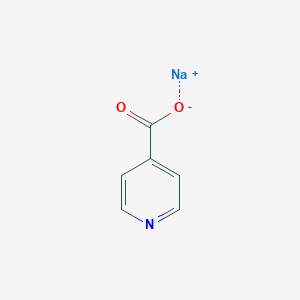

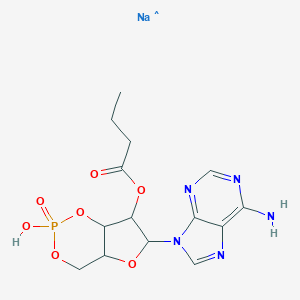
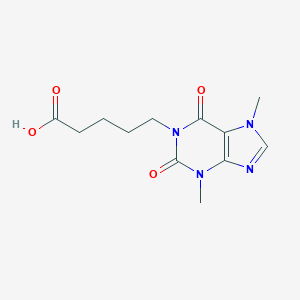
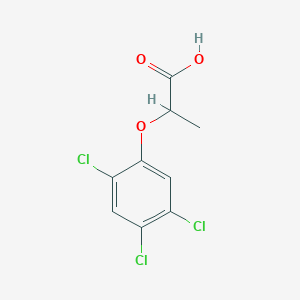
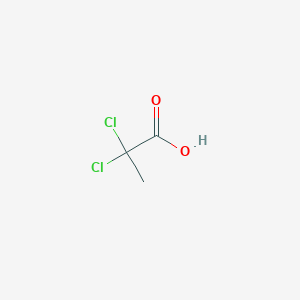
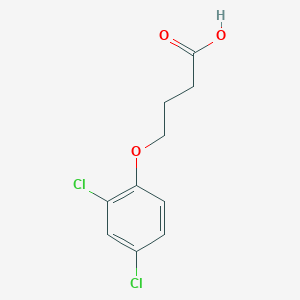

![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)

